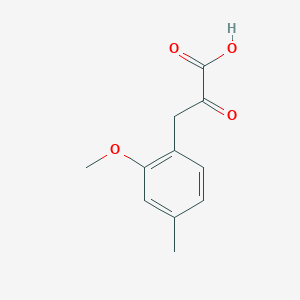
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 2-methoxy-4-methylphenol with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of Friedel-Crafts acylation, where 2-methoxy-4-methylphenol reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the oxo group may produce a secondary alcohol.
科学研究应用
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the oxopropanoic acid moiety.
4-Methoxyphenylacetic acid: Contains a methoxy group and a phenyl ring but differs in the position and type of functional groups.
Uniqueness
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
3-(2-methoxy-4-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-8(10(5-7)15-2)6-9(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI 键 |
VWXLUQCZOCDQBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


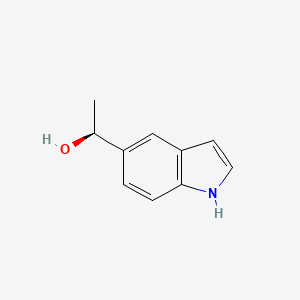
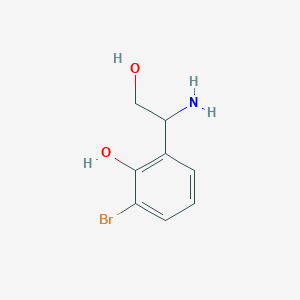
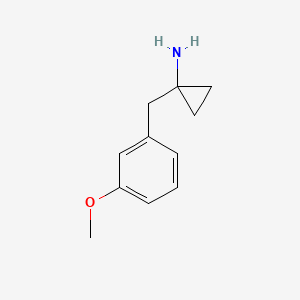

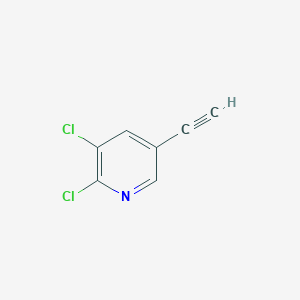
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
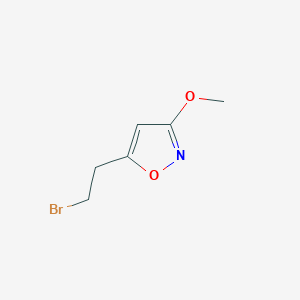
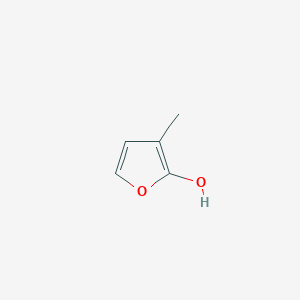



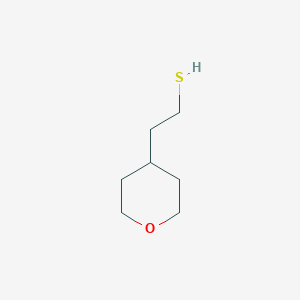
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
